molecular formula C12H18BrNO3 B2926279 Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2375260-76-5

Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2926279
CAS No.: 2375260-76-5
M. Wt: 304.184
InChI Key: WQNAVIZHZFZYMP-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups

Properties

IUPAC Name

tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNAVIZHZFZYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. One common approach is the cyclization of a suitable precursor, such as a diester or a diol, under acidic or basic conditions. The bromination step is usually achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromo group to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Replacement of the bromo group with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, Na₂Cr₂O₇, H₂O₂

  • Reduction: LiAlH₄, NaBH₄

  • Substitution: NaOH, KI, H₂O

Major Products Formed:

  • Oxidation: 2-bromo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Reduction: 2-bromo-3-ol-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Substitution: 2-substituted-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its bicyclic structure and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural complexity allows for the design of drugs with specific biological activities.

Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness: Tert-butyl 2-bromo-3-oxo-8-azabicyclo[321]octane-8-carboxylate is unique due to the presence of the bromo group, which provides additional reactivity compared to its analogs

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